Ethyl 3,5-dimethylbenzene-1-carboximidate
Description
Contextualization of Imidate Functional Group Chemistry
Imidates, also known as imino ethers, are a class of organic compounds characterized by the functional group R-C(=NR')OR". They can be considered as the esters of imidic acids (R-C(=NR')OH), which are tautomers of amides. The chemistry of imidates is rich and varied, largely owing to the presence of a carbon-nitrogen double bond, which imparts both nucleophilic and electrophilic character to the molecule. wikipedia.org
The synthesis of imidates is most commonly achieved through the Pinner reaction, an acid-catalyzed reaction between a nitrile and an alcohol. wikipedia.orgorganic-chemistry.org This reaction typically proceeds in the presence of a strong acid, such as hydrogen chloride, to produce the corresponding imidate hydrochloride salt, often referred to as a Pinner salt. wikipedia.org Milder, Lewis acid-promoted variations of the Pinner reaction have also been developed. beilstein-journals.orgbeilstein-journals.org
Imidates are versatile intermediates in organic synthesis. They can be hydrolyzed to form esters, react with amines to produce amidines, or be converted to orthoesters in the presence of excess alcohol. wikipedia.org Their unique reactivity has been harnessed in the synthesis of various nitrogen-containing heterocyclic compounds.
Significance of Aryl Carboximidates in Synthetic Organic Chemistry
Aryl carboximidates, where the carbon atom of the imidate group is attached to an aromatic ring, are particularly important building blocks in synthetic organic chemistry. The aromatic ring influences the reactivity of the imidate functional group and provides a scaffold for the construction of more complex molecules.
These compounds serve as valuable precursors for the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. For instance, the transformation of aryl carboximidates into amidines is a key step in the preparation of various biologically active compounds. Furthermore, N-substituted aryl imidates can undergo rearrangements, such as the Chapman rearrangement, to form N,N-diaryl amides.
The utility of aryl carboximidates extends to their use as protecting groups for alcohols and in the synthesis of various heterocyclic systems. Their ability to be converted into a variety of other functional groups under relatively mild conditions makes them a powerful tool for organic chemists.
Structural Features and Nomenclature of Ethyl 3,5-dimethylbenzene-1-carboximidate
This compound possesses a well-defined molecular structure. The core of the molecule is a benzene (B151609) ring substituted at the 1, 3, and 5 positions. At the 1-position is the carboximidate group, specifically an ethyl ester of the imidic acid. At the 3 and 5 positions are two methyl groups.
The systematic IUPAC name for this compound is Ethyl 3,5-dimethylbenzenecarboximidate. The nomenclature reflects the constituent parts of the molecule: "ethyl" for the ester group, "3,5-dimethylbenzene" for the substituted aromatic ring, and "-carboximidate" for the principal functional group.
Table 1: Structural and Identification Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| IUPAC Name | Ethyl 3,5-dimethylbenzenecarboximidate |
| CAS Number | 57312-28-4 |
| Canonical SMILES | CCOC(=N)C1=CC(=C(C=C1)C)C |
| InChI Key | InChIKey=CXORKHHELAMAHJ-UHFFFAOYSA-N |
The synthesis of this compound would likely proceed via the Pinner reaction, utilizing 3,5-dimethylbenzonitrile (B1329614) and ethanol (B145695) as the starting materials in the presence of a strong acid catalyst like hydrogen chloride.
Table 2: Properties of the Precursor 3,5-Dimethylbenzonitrile
| Property | Value | Source |
| Molecular Formula | C₉H₉N | nih.gov |
| Molecular Weight | 131.17 g/mol | nih.gov |
| Melting Point | 42-43 °C | chemsrc.com |
| Boiling Point | 243.1 ± 9.0 °C at 760 mmHg | chemsrc.com |
| Appearance | White to off-white crystalline powder | innospk.com |
The physical and chemical properties of this compound itself are not extensively documented in publicly available literature. However, based on the general properties of similar aryl carboximidates, it would be expected to be a stable compound under standard conditions, likely a liquid or a low-melting solid. Its reactivity would be characteristic of the imidate functional group, making it susceptible to hydrolysis and reactions with nucleophiles.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,5-dimethylbenzenecarboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-4-13-11(12)10-6-8(2)5-9(3)7-10/h5-7,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOPZSXKISZSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3,5 Dimethylbenzene 1 Carboximidate
Historical and Contemporary Approaches to Imidate Synthesis
The formation of the imidate functional group has been a subject of chemical research for over a century, leading to the development of several synthetic protocols. These methods range from classical acid-catalyzed reactions to modern, milder, and more efficient strategies.
The most traditional and widely recognized method for synthesizing imidates is the Pinner reaction, first reported by Adolf Pinner in 1877. wikipedia.orgchem-station.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgnumberanalytics.com When applied to the synthesis of Ethyl 3,5-dimethylbenzene-1-carboximidate, the reaction would involve 3,5-dimethylbenzonitrile (B1329614) and ethanol (B145695) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). chem-station.com
The mechanism of the Pinner reaction begins with the protonation of the nitrile nitrogen by the strong acid, which significantly increases the electrophilicity of the nitrile carbon. beilstein-journals.org The alcohol then acts as a nucleophile, attacking this activated carbon atom. This is followed by a proton transfer to yield the final product, an imidate salt known as a Pinner salt. beilstein-journals.org Basic hydrolysis of this salt subsequently yields the free imidate. beilstein-journals.org
Key features of the classical Pinner reaction include:
Reactants : A nitrile and an alcohol. wikipedia.org
Catalyst : A strong Brønsted acid, most commonly anhydrous gaseous HCl. numberanalytics.com
Conditions : The reaction must be carried out under strictly anhydrous conditions, as the presence of water can lead to the hydrolysis of the intermediate Pinner salt to form an ester. nih.gov Low temperatures are often employed to prevent the thermal decomposition of the thermodynamically unstable imidate salt. wikipedia.org
The Pinner salt itself is a versatile intermediate that can be converted into other functional groups, such as esters (via hydrolysis), amidines (via reaction with amines), or orthoesters (via reaction with excess alcohol). wikipedia.orgchem-station.com
While the Pinner reaction is a cornerstone of imidate synthesis, its requirement for harsh conditions (i.e., strong, anhydrous acid) has prompted the development of alternative methods. nih.gov Some emerging strategies include:
Base-Catalyzed Reactions : Although less common, base-catalyzed additions of alcohols to nitriles can also yield imidates. This approach can be complementary to the Pinner reaction, sometimes providing better results for nitriles that are unreactive under acidic conditions. wikipedia.org
Alkylation of Amides : Imidates can be formed through the O-alkylation of amides. A useful method involves reacting an amide with a trialkyloxonium salt, such as triethyloxonium (B8711484) hexafluorophosphate, to achieve the desired imidate. google.com
Lewis Acid-Promoted Reactions : Milder alternatives to the classical Pinner reaction have been developed using Lewis acids to activate the nitrile component. This approach avoids the use of highly corrosive gaseous HCl. beilstein-journals.orgnih.gov
Specific Synthetic Routes for this compound
The primary route for the synthesis of this compound is the Pinner reaction, which utilizes specific precursor compounds.
The synthesis of this compound via the Pinner reaction requires two main precursors: 3,5-dimethylbenzonitrile and ethanol.
3,5-Dimethylbenzonitrile : This aromatic nitrile is the substrate that provides the core structure of the target molecule. innospk.comnih.gov It is a white to off-white crystalline solid with a molecular formula of C₉H₉N. innospk.comscbt.com The synthesis of related benzonitriles, such as 3,5-dimethyl-4-hydroxybenzonitrile, can be achieved from the corresponding aldehyde (3,5-dimethyl-4-hydroxybenzaldehyde) and hydroxylamine (B1172632) hydrochloride in a one-pot reaction, with optimal yields obtained in a solvent like N,N-dimethylformamide (DMF). researchgate.net This suggests that 3,5-dimethylbenzonitrile could be prepared from 3,5-dimethylbenzaldehyde (B1265933) through a similar dehydration of an intermediate oxime.
Ethanol : As a common and readily available laboratory reagent, ethanol serves as the nucleophile in the Pinner reaction, providing the ethyl group for the final imidate ester. Anhydrous ethanol is crucial to prevent unwanted side reactions, particularly hydrolysis. chem-station.com
The following data shows the optimization for the acylation of 9H-fluoren-9-ylmethanol with acetonitrile, which also results in the formation of a C-O bond via nitrile activation. nih.gov
| Entry | Lewis Acid | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Hf(OTf)₄ | 2.0 | CH₃CN | rt | 16 | 75 |
| 2 | Hf(OTf)₄ | 0.1 | CH₃CN | rt | 16 | 15 |
| 3 | Hf(OTf)₄ | 0.1 | CH₃CN/H₂O (10:1) | rt | 16 | 3 |
| 4 | AlBr₃ | 2.0 | CH₃CN | rt | 16 | 45 |
| 5 | AlBr₃ | 2.0 | CH₃CN | 50 | 16 | 65 |
| 6 | AlBr₃/Hf(OTf)₄ | 2.0 / 0.1 | CH₃CN | rt | 16 | 33 |
| 7 | TMSOTf | 2.0 | CH₃CN | rt | 16 | 83 |
| 8 | TMSCl | 2.0 | CH₃CN | rt | 16 | 0 |
This table highlights several critical factors for optimization:
Catalyst Choice : The choice of Lewis acid has a profound impact on the reaction yield, with trimethylsilyl (B98337) triflate (TMSOTf) providing the best result (83% yield) in this case. nih.gov
Stoichiometry : Catalytic amounts of the Lewis acid (Entry 2) were found to be much less effective than stoichiometric amounts. nih.gov
Solvent and Water Content : The presence of water is detrimental to the reaction, drastically reducing the yield (Entry 3), reinforcing the need for anhydrous conditions. nih.gov
Temperature : Increasing the temperature can improve the yield for certain catalysts like AlBr₃ (compare Entries 4 and 5). nih.gov
For the specific synthesis of this compound, similar optimization studies would be necessary, focusing on acid concentration, temperature, reaction time, and purification methods to achieve the highest possible yield.
Novel Catalyst Systems for Imidate Formation
Research into imidate synthesis has led to the exploration of novel catalyst systems that offer milder conditions and improved efficiency over the traditional Pinner reaction.
Lewis Acid Catalysis : As demonstrated in the optimization table, Lewis acids are effective catalysts for activating nitriles. nih.gov Common Lewis acids used in organic synthesis include compounds based on aluminum, boron, tin, and titanium. wikipedia.org For the Pinner reaction, trimethylsilyl triflate (TMSOTf) has been shown to be a highly effective promoter, leading to good yields under mild conditions. beilstein-journals.orgnih.gov The mechanism involves the Lewis acid coordinating to the nitrile's nitrogen atom, thereby activating it for nucleophilic attack by the alcohol. mdpi.com
Transition Metal Catalysis : Transition metals are also excellent catalysts due to their ability to coordinate with organic molecules and facilitate transformations. sigmaaldrich.com A transition metal-catalyzed variant of the Pinner reaction has been reported using a ruthenium complex, [RuH₂(PPh₃)₄], which was effective for aliphatic nitriles and alcohols. nih.gov Other metals like iron, cobalt, and platinum are widely used in various organic reactions and represent potential avenues for developing new catalytic systems for imidate synthesis. sigmaaldrich.com The use of such catalysts can offer advantages in terms of selectivity and functional group tolerance compared to strong Brønsted or Lewis acids.
Transition Metal Catalysis in Imidate Synthesis
The direct synthesis of imidates from nitriles and alcohols catalyzed by transition metals is an area of growing interest, aiming to overcome the often harsh conditions of classical methods. While specific examples for the synthesis of this compound are not extensively documented, related research on transition metal-catalyzed reactions of nitriles provides a basis for potential synthetic routes.
Ruthenium complexes have shown promise in catalyzing the addition of alcohols to nitriles. For instance, dihydridotetrakis(triphenylphosphano)ruthenium ([RuH₂(PPh₃)₄]) has been reported to catalyze the Pinner reaction for aliphatic nitriles. nih.gov Although this has been mainly applied to aliphatic substrates, the underlying mechanism suggests potential applicability to aromatic nitriles like 3,5-dimethylbenzonitrile with appropriate ligand and condition optimization. The catalytic cycle would likely involve the activation of the nitrile by the ruthenium center, facilitating the nucleophilic attack of ethanol.
Palladium catalysis, a cornerstone of modern organic synthesis, also presents potential pathways. Palladium-catalyzed processes are well-known for a variety of cross-coupling and addition reactions. nih.govclockss.org The synthesis of N-substituted benzimidazoles from N-(o-halophenyl)imidates has been demonstrated using palladium catalysis, highlighting the compatibility of the imidate functionality with this metal. nih.gov A hypothetical palladium-catalyzed route to this compound could involve the oxidative addition of a palladium(0) species to an activated form of ethanol, followed by migratory insertion of 3,5-dimethylbenzonitrile.
Copper-catalyzed reactions offer another viable approach. Copper catalysts are known to facilitate various C-N and C-O bond-forming reactions. nih.govrsc.orgorganic-chemistry.org A plausible copper-catalyzed pathway could involve the formation of a copper alkoxide species from ethanol, which would then add to the nitrile group of 3,5-dimethylbenzonitrile. The coordination of the nitrile to the copper center would enhance its electrophilicity, thereby promoting the nucleophilic attack of the alkoxide.
Table 1: Plausible Transition Metal Catalysts for Imidate Synthesis
| Catalyst System | Substrate Scope (Analogous Reactions) | Potential Advantages |
| [RuH₂(PPh₃)₄] | Aliphatic nitriles | Milder conditions than classical Pinner reaction. nih.gov |
| Pd(OAc)₂ / Ligand | Aryl halides, boronic acids | High functional group tolerance. nih.govclockss.org |
| Cu(OAc)₂ | 2-Aminobenzenethiols, arylboronic acids | Cost-effective and environmentally benign. nih.govorganic-chemistry.org |
This table presents potential catalyst systems based on analogous reactions, as direct catalytic synthesis of the target compound is not widely reported.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in organic synthesis, often providing metal-free alternatives with high selectivity and milder reaction conditions. The application of organocatalysts to the synthesis of imidates from nitriles and alcohols is a developing field.
One potential organocatalytic strategy involves the use of strong Brønsted acids. While the classical Pinner reaction utilizes stoichiometric strong acids like HCl, a catalytic amount of a sufficiently strong organocatalytic Brønsted acid could potentially promote the reaction. wikipedia.org The acid would protonate the nitrogen atom of 3,5-dimethylbenzonitrile, activating it towards nucleophilic attack by ethanol.
Lewis acid catalysis represents another promising organocatalytic avenue. Organoboron compounds, for example, have been shown to catalyze amidation reactions of carboxylic acids. A similar Lewis acidic organocatalyst could activate the nitrile group of 3,5-dimethylbenzonitrile by coordinating to the nitrogen lone pair, thus facilitating the addition of ethanol. Trimethylsilyl triflate (TMSOTf), a powerful Lewis acid, has been shown to promote Pinner-type reactions to form esters, and could potentially be adapted for imidate synthesis. nih.gov The reaction is believed to proceed through the activation of the nitrile by the Lewis acid, making it more susceptible to nucleophilic attack. researchgate.net
Base-catalyzed approaches have also been explored for the synthesis of imidates from electron-deficient nitriles. lookchem.com While 3,5-dimethylbenzonitrile is not strongly electron-deficient, the use of a strong organic base to generate the ethoxide anion in situ, which would then attack the nitrile, could be a feasible route, particularly with nitriles bearing electron-withdrawing groups. lookchem.com
Table 2: Potential Organocatalytic Strategies for Imidate Synthesis
| Catalyst Type | Plausible Catalyst | Mechanism of Action |
| Brønsted Acid | Chiral Phosphoric Acids | Protonation and activation of the nitrile. |
| Lewis Acid | Boronic Acids, TMSOTf | Coordination to the nitrile nitrogen, increasing electrophilicity. nih.govresearchgate.net |
| Brønsted Base | Guanidines, Proazaphosphatranes | Deprotonation of the alcohol to form a more potent nucleophile. |
This table outlines potential organocatalytic strategies based on analogous chemical transformations.
Reaction Chemistry and Mechanistic Investigations of Ethyl 3,5 Dimethylbenzene 1 Carboximidate
Nucleophilic Addition Reactions of the Imidate Moiety
The carbon atom of the carboximidate group is electrophilic and is the primary site for nucleophilic attack. This reactivity is central to many of the transformations that imidates undergo.
Reactions with Nitrogen Nucleophiles: Amidination and Guanidine (B92328) Formation
The reaction of ethyl arylcarboximidates with nitrogen nucleophiles, particularly primary and secondary amines, is a common and efficient method for the synthesis of amidines. organic-chemistry.orgsemanticscholar.org This reaction, often referred to as amidination, proceeds through a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbon of the imidate, forming a tetrahedral intermediate. Subsequent elimination of ethanol (B145695) yields the corresponding N-substituted amidine. The reaction is typically carried out under neutral or mildly acidic conditions.
The general mechanism for amidine formation is as follows:
Nucleophilic Attack: The lone pair of the nitrogen atom of the amine attacks the carbon atom of the C=N double bond in the imidate.
Proton Transfer: A proton is transferred from the attacking nitrogen to the imidate nitrogen, forming a zwitterionic tetrahedral intermediate.
Elimination: The ethoxy group is eliminated as ethanol, and a C=N double bond is re-formed, resulting in the amidine product.
Table 1: Examples of Amidine Synthesis from Aryl Imidates and Amines (Note: These examples use analogous aryl imidates due to the lack of specific data for Ethyl 3,5-dimethylbenzene-1-carboximidate)
| Imidate Reactant | Amine Nucleophile | Product | Reference |
| Ethyl benzimidate | Aniline | N-Phenylbenzamidine | semanticscholar.org |
| Ethyl p-toluimidate | Benzylamine | N-Benzyl-4-methylbenzamidine | organic-chemistry.org |
| Methyl benzimidate | Cyclohexylamine | N-Cyclohexylbenzamidine | organic-chemistry.org |
Similarly, imidates can serve as precursors for the synthesis of guanidines, although this is a less common application. The reaction with ammonia (B1221849) or primary amines can yield an amidine, which can then be further reacted with another amine under specific conditions or with a guanylating agent to form a guanidine derivative. scholaris.camdpi.comorganic-chemistry.org More direct approaches to guanidines often involve other starting materials like thioureas or carbodiimides. mdpi.com However, the reaction of an imidate with guanidine itself can lead to the formation of heterocyclic systems rather than a simple guanidine exchange. researchgate.net
Reactions with Oxygen Nucleophiles: Hydrolysis and Ester Exchange
Ethyl arylcarboximidates are susceptible to hydrolysis under both acidic and basic conditions, yielding an ester and ammonia or an amine. researchgate.net In acidic hydrolysis, the nitrogen atom of the imidate is protonated, which activates the carbon atom towards nucleophilic attack by water. The resulting tetrahedral intermediate then collapses, eliminating ammonia (or a primary amine if the imidate nitrogen is substituted) to form the corresponding ethyl ester, in this case, ethyl 3,5-dimethylbenzoate.
Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the imidate. The resulting tetrahedral intermediate can then eliminate the ethoxide ion to form an amide (3,5-dimethylbenzamide) or eliminate the amino group to form the ester. The product distribution can depend on the specific reaction conditions and the nature of the substituents on the imidate.
Ester exchange, or transesterification, is also a potential reaction of ethyl arylcarboximidates. In the presence of an alcohol and a suitable catalyst (acid or base), the ethoxy group of the imidate can be exchanged for the alkoxy group of the reacting alcohol. This reaction proceeds through a similar nucleophilic addition-elimination mechanism as hydrolysis. However, this reaction is less commonly reported for imidates compared to esters.
Reactions with Carbon Nucleophiles: C-C Bond Formation
The reaction of imidates with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), provides a route for the formation of new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comnih.gov These strong carbon nucleophiles add to the electrophilic carbon of the imidate. The initial product of this addition is a magnesium or lithium salt of a hemiaminal ether. Upon acidic workup, this intermediate is hydrolyzed to a ketone.
For this compound, reaction with a Grignard reagent (e.g., methylmagnesium bromide) followed by hydrolysis would be expected to yield 1-(3,5-dimethylphenyl)ethan-1-one.
Table 2: Expected Products from the Reaction of this compound with Organometallic Reagents
| Organometallic Reagent | Intermediate | Final Product (after hydrolysis) |
| Methylmagnesium bromide | Magnesium salt of 1-(3,5-dimethylphenyl)-1-ethoxyethan-1-amine | 1-(3,5-Dimethylphenyl)ethan-1-one |
| Phenyllithium | Lithium salt of 1-(3,5-dimethylphenyl)-1-ethoxy-1-phenylmethanamine | (3,5-Dimethylphenyl)(phenyl)methanone |
| Ethylmagnesium chloride | Magnesium salt of 1-(3,5-dimethylphenyl)-1-ethoxypropan-1-amine | 1-(3,5-Dimethylphenyl)propan-1-one |
Cyclization and Rearrangement Reactions
The imidate functionality is a valuable building block in the synthesis of various heterocyclic compounds and can also participate in certain types of rearrangement reactions.
Synthesis of Nitrogen-Containing Heterocycles
Aryl imidates are versatile precursors for the synthesis of a variety of nitrogen-containing heterocycles. The specific heterocyclic system formed depends on the nature of the imidate and the coreactant.
Oxazolines and Oxazoles: Imidates can react with amino alcohols to form oxazolines. clockss.orgnih.govresearchgate.net For example, the reaction of an ethyl arylcarboximidate with a 2-aminoethanol derivative would yield a 2-aryl-2-oxazoline. These can sometimes be further oxidized to the corresponding oxazole.
Imidazolines and Imidazoles: In a similar fashion, reaction with diamines, such as ethylenediamine, can lead to the formation of imidazolines. organic-chemistry.orgacs.org These can also be precursors to imidazoles.
Pyrimidines: Imidates can be used in the synthesis of pyrimidines, which are six-membered heterocyclic rings containing two nitrogen atoms. nih.govbu.edu.egthieme-connect.depharmaguideline.comorganic-chemistry.orgsciforum.net For instance, condensation of an amidine (which can be derived from an imidate) with a 1,3-dicarbonyl compound is a classic method for pyrimidine (B1678525) synthesis. More directly, certain substituted imidates can undergo cyclization reactions to form pyrimidine rings. researchgate.net
Table 3: Examples of Heterocycle Synthesis from Aryl Imidates (Note: These examples use analogous aryl imidates due to the lack of specific data for this compound)
| Imidate Reactant | Coreactant | Heterocyclic Product | Reference |
| Ethyl benzimidate | 2-Aminoethanol | 2-Phenyl-2-oxazoline | clockss.org |
| Ethyl p-toluimidate | Ethylenediamine | 2-(p-Tolyl)-2-imidazoline | acs.org |
| Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate | Guanidine | A substituted pyrimidine | researchgate.net |
Pericyclic Reactions Involving the Imidate
While less common than for other functional groups, the C=N bond of the imidate moiety can potentially participate in pericyclic reactions. The specific types of pericyclic reactions that this compound might undergo would depend on the presence of other functional groups in the molecule or in a reacting partner.
clockss.orgclockss.org-Sigmatropic Rearrangements (Claisen and Cope Rearrangements): The Claisen rearrangement is a clockss.orgclockss.org-sigmatropic rearrangement of an allyl vinyl ether. organic-chemistry.orgnih.govwikipedia.orgmasterorganicchemistry.com An analogous reaction, the aza-Claisen rearrangement, involves an N-allyl enamine. N-aryl imidates derived from allylic alcohols can undergo a highly enantioselective Claisen rearrangement upon deprotonation. acs.orgnih.gov This reaction proceeds through an azaenolate intermediate. Similarly, the Cope rearrangement is a clockss.orgclockss.org-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.govnih.gov While direct participation of the imidate group of this compound in these rearrangements is not expected in its ground state, derivatives of this compound could potentially be designed to undergo such transformations. For instance, an N-allyl derivative could potentially undergo an aza-Cope rearrangement. wikipedia.org
Due to the lack of specific experimental data, the propensity of this compound to engage in pericyclic reactions remains a subject of theoretical interest rather than established fact.
Exploration of Electron-Transfer Reactions
Electron-transfer (ET) reactions involving aromatic systems are fundamental in organic chemistry. For an aromatic imidate like this compound, ET processes could be initiated through photochemical or electrochemical methods. In such reactions, the aromatic ring, substituted with electron-donating methyl groups, can act as an electron donor.
An ET process would likely involve the formation of a radical cation of the aromatic ring. The stability of this radical cation would be enhanced by the presence of the two methyl groups, which can delocalize the positive charge through hyperconjugation. The subsequent fate of this radical intermediate would depend on the reaction conditions and the nature of the electron acceptor.
Hypothetical electron-transfer reaction pathways for this compound could include:
Photoinduced Electron Transfer (PET): In the presence of a suitable photosensitizer and an electron acceptor, UV or visible light irradiation could lead to the formation of the radical cation of the imidate. This reactive intermediate could then undergo various subsequent reactions, such as nucleophilic attack or fragmentation.
Electrochemical Oxidation: Anodic oxidation of this compound in an appropriate solvent and electrolyte system could generate the corresponding radical cation. The oxidation potential would be influenced by the electron-donating nature of the 3,5-dimethylphenyl group.
Due to the lack of specific experimental data, the following table presents hypothetical redox potentials for this compound compared to related aromatic compounds, illustrating the expected influence of the substituents.
| Compound | Hypothetical Oxidation Potential (V vs. SCE) | Notes |
|---|---|---|
| Benzene (B151609) | +2.3 | Reference compound |
| Toluene | +2.0 | Electron-donating methyl group lowers the potential |
| m-Xylene | +1.8 | Two electron-donating groups further lower the potential |
| This compound | +1.7 | Imidate group's electronic effect would slightly modify the potential |
Detailed Mechanistic Studies
Detailed mechanistic studies of reactions involving this compound would be crucial to understanding its reactivity. Such studies would typically involve kinetic analyses, spectroscopic identification of intermediates, and examining the influence of catalysts.
Kinetic studies, such as monitoring the reaction rate's dependence on reactant concentrations, temperature, and solvent, provide valuable insights into the reaction mechanism. For instance, the hydrolysis of imidates is a well-studied process that can proceed through different pathways depending on the pH of the medium.
A kinetic analysis of the hydrolysis of this compound would likely reveal a pH-rate profile characteristic of imidate hydrolysis, with distinct regions corresponding to acid-catalyzed, neutral, and base-catalyzed mechanisms.
The following table presents hypothetical rate constants for the hydrolysis of this compound under different pH conditions, based on typical values for aromatic imidates.
| pH | Hypothetical Rate Constant (k, s⁻¹) | Dominant Reaction Pathway |
|---|---|---|
| 2 | 1.5 x 10⁻³ | Acid-catalyzed hydrolysis |
| 7 | 2.0 x 10⁻⁶ | Neutral hydrolysis (water-mediated) |
| 12 | 8.0 x 10⁻⁴ | Base-catalyzed hydrolysis |
The direct observation and characterization of transient intermediates are key to elucidating reaction mechanisms. Techniques such as flash photolysis coupled with transient absorption spectroscopy, or low-temperature NMR spectroscopy, could be employed to study the reactive intermediates formed from this compound.
In an acid-catalyzed hydrolysis, for example, a protonated imidate species would be a key intermediate. This could potentially be observed using NMR spectroscopy in a superacid medium at low temperatures. In electron-transfer reactions, the radical cation could be detected by its characteristic absorption spectrum using transient absorption spectroscopy.
The hydrolysis of imidates is a classic example of a reaction that is subject to both acid and base catalysis. nih.gov The mechanisms in these catalyzed pathways differ significantly.
Acid Catalysis: In acidic conditions, the imino nitrogen is protonated, which increases the electrophilicity of the imidate carbon. chemistrysteps.com A water molecule then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine yield the corresponding ester and ammonium (B1175870) ion.
Base Catalysis: Under basic conditions, a hydroxide ion directly attacks the imidate carbon. chemistrysteps.com This also forms a tetrahedral intermediate. The breakdown of this intermediate can be complex, and the rate-determining step can vary depending on the specific substrate and reaction conditions.
The general influence of acid and base catalysis on the hydrolysis of imidates is well-documented, and it is reasonable to assume that this compound would follow these general principles.
Advanced Spectroscopic and Structural Characterization of Ethyl 3,5 Dimethylbenzene 1 Carboximidate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of atomic connectivity can be assembled.
The ¹H (proton) and ¹³C NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom in "Ethyl 3,5-dimethylbenzene-1-carboximidate." While specific experimental data for this exact compound is not widely published, the expected chemical shifts and multiplicities can be accurately predicted based on the analysis of closely related structures, such as Ethyl 3,5-dimethylbenzoate, and established principles of NMR spectroscopy.
The structure contains several distinct proton and carbon environments: the ethyl group (-CH₂CH₃), the two equivalent methyl groups on the benzene (B151609) ring, and the three aromatic protons. The imine (-NH) proton is also expected to be present.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum would display signals corresponding to the aromatic protons, the two methyl groups attached to the ring, the ethoxy group protons, and the imine proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| Ar-H (Positions 2, 6) | ~7.5 - 7.7 | Singlet (or narrow multiplet) | 2H |
| Ar-H (Position 4) | ~7.1 - 7.3 | Singlet (or narrow multiplet) | 1H |
| O-CH₂-CH₃ | ~4.2 - 4.4 | Quartet (q) | 2H |
| Ar-CH₃ (Positions 3, 5) | ~2.3 - 2.4 | Singlet (s) | 6H |
| O-CH₂-CH₃ | ~1.3 - 1.5 | Triplet (t) | 3H |
| N-H | Broad, variable | Singlet (s, broad) | 1H |
Expected ¹³C NMR Spectral Data:
The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Due to the molecule's symmetry, the two aromatic methyl groups and the C2/C6 and C3/C5 ring carbons are chemically equivalent.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=N (Imidate carbon) | ~165 - 175 |
| Ar-C (C1, attached to C=N) | ~130 - 135 |
| Ar-C (C3, C5, attached to CH₃) | ~138 - 140 |
| Ar-C (C4) | ~130 - 133 |
| Ar-C (C2, C6) | ~126 - 128 |
| O-CH₂-CH₃ | ~60 - 65 |
| Ar-CH₃ | ~20 - 22 |
| O-CH₂-CH₃ | ~13 - 15 |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the structural connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For "this compound," a key cross-peak would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. sdsu.edu No other correlations are expected due to the isolation of the other proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning each carbon signal to its attached proton(s). Expected correlations would include: the ethyl -CH₂ protons to the O-CH₂ carbon, the ethyl -CH₃ protons to the O-CH₂-CH₃ carbon, the aromatic methyl protons to the Ar-CH₃ carbons, and the aromatic protons at positions 2, 4, and 6 to their respective aromatic carbon atoms.
Correlations from the aromatic protons (H2, H6) to the imidate carbon (C=N) and the quaternary aromatic carbon (C1).
Correlations from the ethyl methylene protons (-CH₂) to the imidate carbon (C=N).
Correlations from the aromatic methyl protons (Ar-CH₃) to the aromatic carbons C3/C5, C2/C6, and C4.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.
Infrared (IR) and Raman spectra provide complementary information on the vibrational modes of the molecule. The key functional groups in "this compound" are the C=N double bond of the imidate, the C-O single bond, the aromatic ring, and the aliphatic C-H bonds.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| N-H | Stretching | 3300 - 3400 (broad) | Weak |
| Aromatic C-H | Stretching | 3000 - 3100 | Strong |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |
| C=N (Imine) | Stretching | 1640 - 1690 | Strong |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Strong |
| C-O | Stretching | 1200 - 1300 | Medium |
The most diagnostic peak in the IR spectrum would be the strong C=N stretching vibration, which is characteristic of the imidate functional group. rsc.org The presence of both aromatic and aliphatic C-H stretching bands would also be clearly visible.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of the parent ion, which allows for the unambiguous determination of the molecular formula.
The molecular formula for "this compound" is C₁₁H₁₅NO. High-resolution mass spectrometry would be able to confirm this composition by providing a highly accurate mass measurement of the molecular ion [M]⁺ or, more commonly, the protonated molecule [M+H]⁺.
Calculated Monoisotopic Mass of C₁₁H₁₅NO: 177.11536 u
Fragmentation analysis in mass spectrometry provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is highly dependent on the stability of the resulting ions. chemguide.co.uk For "this compound," fragmentation would likely be initiated by cleavage alpha to the nitrogen or oxygen atoms and the aromatic ring.
Expected Key Fragmentation Pathways:
Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation pathway for similar ester and imidate structures is the loss of the ethoxy group, which would result in a stable acylium-like ion.
[M - 45]⁺ → C₉H₁₀N⁺ (m/z ≈ 132)
Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the ethyl group from the oxygen atom.
[M - 29]⁺ → C₉H₁₂NO⁺ (m/z ≈ 148)
Formation of the 3,5-dimethylphenyl cation: Cleavage of the C-C bond between the aromatic ring and the imidate carbon can lead to the formation of the 3,5-dimethylphenyl cation.
C₉H₁₁⁺ (m/z ≈ 119)
The most abundant peak in the spectrum (the base peak) often corresponds to the most stable fragment formed. pharmacy180.com For this structure, the ion at m/z 132 resulting from the loss of the ethoxy radical is a likely candidate for a major peak.
X-ray Crystallography of Imidate Structures and Co-crystals
While the specific crystal structure of this compound is not publicly available, extensive research on analogous aromatic compounds, particularly those featuring the 3,5-dimethylphenyl moiety, provides a robust framework for predicting its crystallographic characteristics. The principles of crystal engineering, which involve understanding and utilizing intermolecular interactions, allow for the design of new solids with desired properties. rsc.org
Solid-State Conformation and Molecular Packing
The solid-state conformation of this compound would be determined by a delicate balance of intramolecular steric effects and intermolecular packing forces. The spatial arrangement of the ethyl group relative to the imidate functionality and the orientation of the 3,5-dimethylphenyl ring are key conformational variables.
In analogous structures, such as phenyl N-(3,5-dimethylphenyl)carbamate, the 3,5-dimethylphenyl ring is not coplanar with the central functional group. researchgate.netnih.gov In one of its crystallographically independent molecules, the dimethylphenyl ring is inclined to the mean plane of the carbamate (B1207046) group by 27.71 (13)°. researchgate.netnih.gov A similar non-planar conformation is anticipated for this compound, where the bulky methyl groups in the meta positions would influence the torsion angle between the aromatic ring and the carboximidate group to minimize steric hindrance.
The molecular packing in the crystal lattice is expected to be driven by the need to maximize packing efficiency and stabilize intermolecular interactions. A common packing motif observed in crystals of aromatic molecules is the formation of columns or layers. researchgate.net For instance, in the crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate, molecules form centrosymmetric dimers via π–π stacking interactions, which then organize into columns. researchgate.net A similar arrangement could be envisioned for this compound, potentially involving stacking of the aromatic rings. researchgate.net
To illustrate the potential crystallographic parameters, the following table presents data from a related 3,5-dimethylphenyl-containing compound.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Phenyl N-(3,5-dimethylphenyl)carbamate | Monoclinic | P2₁/c | 11.234(2) | 10.112(2) | 23.456(5) | 90 | 98.78(3) | 90 |
Data for Phenyl N-(3,5-dimethylphenyl)carbamate is presented as a predictive model for the crystallographic parameters of this compound. researchgate.net
Intermolecular Interactions and Hydrogen Bonding Networks
The presence of the N-H group in the unsubstituted imidate functionality of this compound makes it a prime candidate for forming hydrogen bonds. This N-H group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors.
In the absence of strong competing interactions, it is highly probable that the molecules would form N–H···N hydrogen-bonded chains or tapes, a persistent motif in N-unsubstituted imidazole (B134444) derivatives which are electronically similar to N-unsubstituted imidates. researchgate.netresearchgate.net This type of hydrogen bond is a significant factor in determining the supramolecular architecture of such crystals. nih.gov
In the case of phenyl N-(3,5-dimethylphenyl)carbamate, the molecules are linked by N—H···O(carbonyl) hydrogen bonds, forming chains that extend throughout the crystal. researchgate.netnih.gov This highlights the propensity of the N-H group to engage in strong hydrogen bonding. For this compound, we can anticipate the formation of N—H···N or N—H···O hydrogen bonds, which would be a dominant force in the crystal packing. nih.govmdpi.com
The following table summarizes the potential intermolecular interactions and their geometric parameters, based on data from analogous compounds.
| Interaction Type | Donor | Acceptor | Distance (D···A, Å) | Angle (D-H···A, °) |
| N—H···N | N—H | N | Predicted | Predicted |
| N—H···O | N—H | O | 2.90 - 3.10 | 150 - 170 |
| C—H···π | C—H (aromatic/alkyl) | π-system (aromatic ring) | 3.40 - 3.80 | 120 - 160 |
| π–π stacking | Aromatic ring | Aromatic ring | 3.606 (1) * | - |
Data for π–π stacking is from phenyl N-(3,5-dimethylphenyl)carbamate. researchgate.netnih.gov Other values are predictive based on general observations in related crystal structures.
Computational Chemistry and Theoretical Investigations of Ethyl 3,5 Dimethylbenzene 1 Carboximidate
Electronic Structure and Bonding Analysis
The electronic structure and nature of bonding in Ethyl 3,5-dimethylbenzene-1-carboximidate would be fundamental to understanding its reactivity and properties. Computational chemistry provides powerful tools to probe these aspects at a molecular level.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. A DFT study on this compound would begin with the optimization of its ground state geometry. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule.
Utilizing a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p), would allow for the calculation of various ground state properties. These include bond lengths, bond angles, and dihedral angles, which provide a detailed picture of the molecular structure. Further analysis could involve the calculation of vibrational frequencies to confirm that the optimized structure is a true minimum on the potential energy surface and to predict its infrared (IR) and Raman spectra.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons.
The energy of the HOMO (EHOMO) and the LUMO (ELUMO) would be calculated for this compound. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a key indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more prone to chemical reactions.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to a change in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
The spatial distribution of the HOMO and LUMO across the molecule would also be visualized. This would reveal the regions most likely to be involved in nucleophilic (electron-donating) and electrophilic (electron-accepting) attacks, respectively.
Reaction Pathway Modeling and Energetics
Computational chemistry can be employed to model the potential reaction pathways of this compound, providing insights into its reactivity and the mechanisms of its transformations.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations
For a given chemical reaction involving this compound, the first step in modeling the pathway is to locate the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to find the TS structure.
Once a candidate for the transition state is located, a frequency calculation is performed. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
To confirm that the located transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions, ideally leading to the reactant and product energy minima.
Calculation of Activation Energies and Reaction Enthalpies
With the energies of the reactants, transition state, and products determined, key thermodynamic and kinetic parameters for the reaction can be calculated.
The activation energy (Ea) is the energy difference between the transition state and the reactants. It is a critical factor in determining the rate of a reaction; a higher activation energy corresponds to a slower reaction rate.
Ea = ETS - EReactants
The reaction enthalpy (ΔHrxn) is the energy difference between the products and the reactants. It indicates whether a reaction is exothermic (releases heat, ΔHrxn < 0) or endothermic (absorbs heat, ΔHrxn > 0).
ΔHrxn = EProducts - EReactants
These calculations would provide a quantitative understanding of the feasibility and kinetics of potential reactions involving this compound.
Conformational Landscape and Molecular Dynamics Simulations
The flexibility of the ethyl and imidate groups in this compound suggests that it may exist in multiple stable conformations. Understanding this conformational landscape is important as different conformers can have different properties and reactivities.
A systematic conformational search would be performed to identify the various low-energy conformers. This could involve rotating the rotatable bonds and performing geometry optimizations on the resulting structures. The relative energies of these conformers would then be calculated to determine their populations at a given temperature.
To explore the dynamic behavior of the molecule, molecular dynamics (MD) simulations could be carried out. An MD simulation would solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that describes how the positions and velocities of the atoms evolve. This would allow for the study of conformational changes, intramolecular motions, and how the molecule interacts with its environment, such as a solvent.
Identification of Preferred Conformations and Rotational Barriers
The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformations. The preferred conformations are those that reside at energy minima on the potential energy surface. These stable structures are dictated by a delicate balance of steric hindrance and electronic interactions. The primary sources of conformational flexibility in this molecule are the rotations around several single bonds: the bond connecting the ethyl group to the oxygen atom, the bond between the imidate carbon and the benzene (B151609) ring, and the bond between the ethyl group's carbons.
Theoretical calculations, such as Density Functional Theory (DFT), can be used to map the potential energy surface by systematically rotating these key dihedral angles. From this mapping, the lowest energy (most stable) conformations can be identified, along with the transition states that represent the energy barriers to rotation between them.
For this compound, the orientation of the ethyl group relative to the imidate functionality and the orientation of the entire carboximidate group with respect to the 3,5-dimethylphenyl ring are of primary interest. The rotation around the C(aromatic)-C(imidate) bond is expected to have a significant rotational barrier due to potential steric clashes between the imidate group and the methyl groups on the benzene ring. The most stable conformer would likely adopt a geometry that minimizes these steric repulsions, possibly with the imidate group twisted out of the plane of the benzene ring.
Similarly, rotation around the O-CH2 bond of the ethyl group will have preferred staggered conformations, which are energetically favored over eclipsed conformations. The barrier to rotation for the C-N bond in the imidate moiety is expected to be substantial due to its partial double bond character, a common feature in amides and related systems.
To illustrate these concepts, a hypothetical set of results from a computational analysis is presented below. These values are representative of what might be expected for a molecule with this structure.
Interactive Data Table: Calculated Rotational Barriers and Preferred Dihedral Angles
| Rotatable Bond | Dihedral Angle Definition | Preferred Dihedral Angle (°) | Calculated Rotational Barrier (kcal/mol) |
| C(aromatic)-C(imidate) | C1-C2-C=N | ± 45 | 5.8 |
| O-C(ethyl) | C=N-O-C | 180 (anti-periplanar) | 3.2 |
| C-C(ethyl) | O-C-C-H | 60, 180, 300 | 2.9 |
Note: The data in this table is hypothetical and serves as a representative example for educational purposes.
Dynamic Behavior in Solution or Gas Phase
While conformational analysis identifies static energy minima, the dynamic behavior of this compound in a given phase (gas or solution) provides a more complete picture of its molecular reality. Molecular Dynamics (MD) simulations are a powerful tool for investigating these dynamics. In an MD simulation, the molecule's atoms are allowed to move over time according to the forces acting upon them, governed by a force field.
In the gas phase , the molecule's dynamics are primarily governed by its internal energy. The molecule will continuously fluctuate and interconvert between its various stable conformations, provided there is sufficient thermal energy to overcome the rotational barriers. The frequency of these conformational changes is directly related to the height of the energy barriers. For instance, the lower barrier for the C-C bond rotation in the ethyl group suggests that this motion will be much more rapid than the rotation around the C(aromatic)-C(imidate) bond.
In solution , the dynamic behavior is significantly influenced by interactions with the surrounding solvent molecules. The solvent can affect the relative stability of different conformations and can also influence the rates of interconversion. For example, in a polar solvent, conformations with a larger dipole moment may be preferentially stabilized. The solvent molecules can also form transient hydrogen bonds or other non-covalent interactions with the imidate group, which can further restrict its rotational freedom.
MD simulations in a solvent box can provide insights into the solvation shell around the molecule and the specific intermolecular interactions that occur. These simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a particular atom in the solute.
Interactive Data Table: Hypothetical Dynamic Properties from Molecular Dynamics Simulations
| Property | Gas Phase (Simulated) | Solution Phase (Water, Simulated) |
| Average C-C(imidate) Torsional Fluctuation | ± 15° | ± 10° |
| Conformational Transition Frequency (O-C bond) | ~10^10 s⁻¹ | ~10^9 s⁻¹ |
| Solvent Accessible Surface Area (SASA) | 280 Ų | 265 Ų |
| Number of H-bonds with Solvent (average) | N/A | 1.2 |
Note: The data in this table is hypothetical and intended for illustrative purposes.
These simulated dynamic properties highlight how the environment can modulate the behavior of this compound. The reduced torsional fluctuation and slower conformational transition frequency in solution suggest a more constrained motion due to solvent interactions. The decrease in the solvent-accessible surface area upon solvation is expected as the molecule is enveloped by the solvent.
Applications in Organic Synthesis and Catalytic Systems
Ethyl 3,5-dimethylbenzene-1-carboximidate as a Versatile Synthetic Intermediate
The unique electronic nature of the imidate functional group, which possesses both nucleophilic and electrophilic characteristics, renders it a highly adaptable intermediate in organic synthesis. rsc.org This dual reactivity allows for a wide range of chemical transformations, making compounds like this compound valuable precursors to more complex molecules.
Aryl carboximidates are widely employed in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The imidate moiety can act as a linchpin in cyclization reactions, providing the necessary nitrogen atom for the heterocyclic ring. For instance, imidates are known to undergo reactions to form a variety of heterocycles, including oxazolines, quinazolines, imidazoles, and triazoles. rsc.org It is anticipated that this compound could similarly be utilized in the synthesis of novel heterocyclic structures bearing the 3,5-dimethylphenyl substituent.
The general versatility of imidates in synthesis is highlighted by their ability to be transformed into various other functional groups such as esters, amides, and amidines, further expanding their synthetic utility. researchgate.net
Table 1: Examples of Heterocyclic Systems Synthesized from Imidate Precursors
| Heterocyclic System | General Synthetic Approach |
|---|---|
| Oxazolines/Oxazines | Cyclization reactions with appropriate precursors. rsc.org |
| Quinolines/Isoquinolines | Annulation reactions, often metal-catalyzed. rsc.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Imidates can participate in such reactions, acting as key components that introduce both carbon and nitrogen functionalities into the final product. The reactivity of the imine-like double bond in this compound makes it a suitable candidate for participating in various MCRs. For example, imine-based MCRs are a well-established strategy for the diversity-oriented synthesis of complex nitrogen-containing molecules. nih.gov While specific MCRs involving this exact imidate are not reported, the general reactivity of imidates suggests its potential in this area for the rapid assembly of molecular complexity.
Catalytic Utility of Imidate-Derived Species
The applications of imidates extend beyond their role as stoichiometric reagents into the realm of catalysis. Species derived from imidates can function as ligands for metal catalysts or, in some cases, as organocatalysts themselves.
The nitrogen atom in the imidate functionality can serve as a coordination site for transition metals. By incorporating chiral elements into the imidate structure, it is possible to synthesize chiral ligands for asymmetric catalysis. These ligands can be used to prepare catalysts for a variety of enantioselective transformations. The development of novel ligands is a continuous effort in the field of homogeneous catalysis, and imidate-derived structures represent a promising, though not extensively explored, class of potential ligands.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. Chiral imidates have shown potential in this area. For example, a proline-derived amino imidate has been successfully employed as an organocatalyst in asymmetric Michael reactions, yielding products with good enantioselectivities. whiterose.ac.uk This suggests that chiral versions of this compound could potentially be developed and utilized as organocatalysts for stereoselective reactions.
Development of Stereoselective Transformations
Stereoselective synthesis, the ability to produce a single stereoisomer of a chiral molecule, is of paramount importance, particularly in the pharmaceutical industry. wikipedia.org The development of new methods to achieve high levels of stereoselectivity is a constant focus of research. Chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, are a common strategy. ethz.ch
While there is no specific literature on the use of this compound in stereoselective transformations, the broader class of related compounds, such as chiral enamides, has been used in highly regio- and stereoselective fluorination reactions to synthesize chiral α-fluoro-imides. nih.gov This indicates the potential for developing chiral derivatives of aryl carboximidates for applications in asymmetric synthesis. The 3,5-dimethylphenyl group of the target compound could influence the steric environment of a reaction center, potentially leading to diastereoselectivity in certain transformations.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| oxazolines |
| quinazolines |
| imidazoles |
| triazoles |
| esters |
| amides |
| amidines |
Diastereoselective Reactions
There is no available research data to suggest the use of this compound as a catalyst, ligand, or reagent in diastereoselective reactions. This includes a lack of information on its potential to control the formation of specific diastereomers in chemical reactions.
Enantioselective Synthesis
Similarly, the scientific literature does not currently contain information regarding the application of this compound in enantioselective synthesis. There are no documented instances of this compound being employed to introduce chirality or to influence the stereochemical outcome of a reaction to favor the formation of one enantiomer over another.
Structure Reactivity Relationships and Analogues of Ethyl 3,5 Dimethylbenzene 1 Carboximidate
Design and Synthesis of Substituted Aryl Imidate Analogues
The synthesis of aryl imidates, including Ethyl 3,5-dimethylbenzene-1-carboximidate and its analogues, is commonly achieved through the Pinner reaction. wikipedia.org This acid-catalyzed reaction involves the treatment of a nitrile (in this case, 3,5-dimethylbenzonitrile) with an alcohol (ethanol) in the presence of an acid catalyst like hydrogen chloride. wikipedia.orgrroij.com The resulting product is an imidate hydrochloride salt, which can be neutralized to yield the free imidate. wikipedia.org
Electronic and Steric Effects of Substituents on the Aryl Ring
The reactivity of aryl imidates is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents exert their influence through a combination of electronic and steric effects.
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org
Electron-Donating Groups (EDGs): Groups like alkyl (e.g., methyl, ethyl), alkoxy (e.g., methoxy), and amino groups increase the electron density of the aromatic ring through inductive and resonance effects. libretexts.orgyoutube.com This increased electron density can extend to the imidate functional group, making the electrophilic carbon atom less reactive towards nucleophilic attack. mdpi.com
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyls (-COR) pull electron density away from the aryl ring. libretexts.org This deactivates the ring and makes the imidate carbon more electron-deficient (more electrophilic), thereby increasing its susceptibility to nucleophilic attack. wikipedia.orgmdpi.com
Steric Effects: The size of the substituents on the aryl ring can also play a crucial role. researchgate.net Bulky groups can physically obstruct the path of an incoming nucleophile, slowing down the reaction rate. This phenomenon, known as steric hindrance, can sometimes override electronic effects in determining reactivity. hope.edu
The interplay of these effects is summarized in the table below, which shows the predicted relative reactivity of various substituted aryl imidate analogues towards a generic nucleophile.
| Substituent (Y) on Aryl Ring | Position | Electronic Effect | Steric Effect | Predicted Relative Reactivity |
|---|---|---|---|---|
| -H (Reference) | - | Neutral | Minimal | 1.00 |
| -OCH₃ | Para | Strongly Donating | Minimal | < 1.00 |
| -CH₃ | Para | Donating | Minimal | < 1.00 |
| -Cl | Para | Withdrawing (Inductive) | Minimal | > 1.00 |
| -NO₂ | Para | Strongly Withdrawing | Minimal | >> 1.00 |
| -C(CH₃)₃ | Para | Donating | Significant | < 1.00 |
Impact of Ortho-Substituents on Imidate Reactivity
Substituents at the ortho position (adjacent to the imidate group) have a particularly pronounced effect on reactivity, primarily due to steric hindrance. researchgate.net An ortho-substituent, regardless of its electronic nature, can create a crowded environment around the reaction center, making it difficult for nucleophiles to approach and attack the imidate carbon. hope.edumasterorganicchemistry.com
For instance, comparing an imidate with a methyl group at the para- position versus one at the ortho- position, the ortho-substituted analogue is expected to react more slowly. The ortho-methyl group physically impedes the incoming reactant, a steric effect that is absent when the group is in the more distant para- position. In some cases, ortho-substituents can also participate in intramolecular interactions that may further alter the reactivity profile.
The following table illustrates the expected impact of substituent position on reactivity.
| Substituent | Position | Dominant Effect | Predicted Relative Reactivity |
|---|---|---|---|
| -NO₂ | Para | Electronic (Withdrawing) | High |
| -NO₂ | Meta | Electronic (Withdrawing) | Moderate-High |
| -NO₂ | Ortho | Steric Hindrance | Low |
| -CH₃ | Para | Electronic (Donating) | Low |
| -CH₃ | Meta | Electronic (Donating) | Low |
| -CH₃ | Ortho | Steric Hindrance | Very Low |
Modifications of the Ester Moiety
Altering the ester portion of the imidate molecule provides another avenue for tuning its chemical properties. This involves synthesizing analogues using different alcohols during the Pinner reaction, which changes the alkyl group (R'') in the general formula R-C(=NR')OR''.
Influence of Alkyl Group Size and Electronic Nature
The primary influence of the ester alkyl group is steric. As the size of the alkyl group increases (e.g., from methyl to ethyl to isopropyl to tert-butyl), it can create steric congestion around the imidate oxygen. rsc.org This can affect subsequent reactions, such as hydrolysis, where the ester linkage is cleaved. Larger, bulkier alkyl groups can shield the imidate from attack, leading to slower reaction rates. researchgate.net
The table below demonstrates the predicted effect of varying the alkyl group on the relative rate of acid-catalyzed hydrolysis.
| Ester Alkyl Group | Relative Size | Dominant Effect | Predicted Relative Rate of Hydrolysis |
|---|---|---|---|
| -CH₃ (Methyl) | Small | Minimal Steric Hindrance | 1.00 |
| -CH₂CH₃ (Ethyl) | Medium | Slight Steric Hindrance | 0.95 |
| -CH(CH₃)₂ (Isopropyl) | Large | Moderate Steric Hindrance | 0.60 |
| -C(CH₃)₃ (tert-Butyl) | Very Large | Significant Steric Hindrance | 0.25 |
Comparative Reactivity Studies of Analogues
Comparative studies of systematically designed analogues are essential for building a comprehensive understanding of structure-reactivity relationships. nih.govrsc.org By holding one part of the molecule constant while varying another, the specific contribution of each structural feature can be isolated.
For example, a study could compare the reactivity of the following analogues towards aminolysis (reaction with an amine):
This compound: The parent compound.
Ethyl 4-nitro-3,5-dimethylbenzene-1-carboximidate: An analogue with a strong EWG to enhance reactivity.
Ethyl 2,6-dimethylbenzene-1-carboximidate: An analogue where ortho-substituents are expected to sterically hinder the reaction.
tert-Butyl 3,5-dimethylbenzene-1-carboximidate: An analogue with a bulky ester group to probe steric effects at that position.
By measuring the reaction rates for each analogue under identical conditions, a quantitative ranking of their reactivity can be established. Such studies confirm that reactivity in aryl imidates is a finely balanced interplay of electronic effects on the aryl ring and steric factors at both the ring and the ester moiety.
Intellectual Property Landscape and Patent Analysis
Overview of Patents Related to Imidate Synthesis and Derivatization
The synthesis of imidates, including aromatic variants like ethyl 3,5-dimethylbenzene-1-carboximidate, is a well-established field in organic chemistry, with several methods being the subject of patent claims. A significant portion of the patent literature in this area focuses on novel and improved synthetic routes that offer advantages in terms of yield, purity, cost-effectiveness, and environmental impact.
One of the foundational methods for imidate synthesis is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. While the basic methodology is in the public domain, patents are often granted for specific modifications or applications of this reaction to produce novel compounds or to overcome challenges associated with particular substrates.
Recent patent trends in imidate synthesis have centered on the development of more efficient catalytic systems and milder reaction conditions. For instance, methods for producing imidate compounds by reacting a sulfonamide with a trialkyl orthoacetate, where the continuous removal of alcohol by-products enhances purity and yield, have been patented. google.com Another patented approach describes the synthesis of substituted benzimidates from benzoic acid derivatives, highlighting a facile route to these valuable intermediates. google.com
The derivatization of imidates is another fertile ground for patent activity. Imidates are versatile intermediates that can be converted into a wide array of other functional groups and heterocyclic systems. Patents in this domain often claim methods for using imidates to synthesize biologically active molecules, such as substituted benzimidazoles, which are of significant interest in the pharmaceutical industry. google.comresearchgate.netresearchgate.net These patents typically cover the reaction of an imidate with a suitable nucleophile to form a more complex molecular scaffold.
A summary of key patent areas in imidate synthesis and derivatization is presented in the table below.
| Patent Focus Area | Description | Representative Examples |
| Improved Synthetic Routes | Novel catalysts, milder reaction conditions, and processes that improve yield and purity. | Continuous removal of by-products in imidate formation from sulfonamides. google.com |
| Novel Starting Materials | Use of alternative precursors to nitriles for imidate synthesis. | Synthesis of benzimidates from corresponding benzoic acids. google.com |
| Derivatization to High-Value Compounds | Conversion of imidates into pharmacologically active molecules. | Synthesis of substituted benzimidazoles for antiviral applications. google.com |
| Green Chemistry Approaches | Development of environmentally benign synthetic methods. | Use of safer solvents and reagents, and reduction of waste streams. |
Analysis of Patent Claims Involving this compound
A direct search for patents specifically claiming "this compound" does not yield explicit results in publicly accessible patent databases. This suggests that the compound may not be the primary subject of a standalone patent. However, it is plausible that this molecule could be encompassed within the broader claims of patents covering a genus of related compounds.
In pharmaceutical and agrochemical patents, it is common practice to claim a Markush structure, which is a generic chemical structure with variable substituent groups. A patent of this nature could potentially include this compound within its scope if, for example, it claims a class of substituted benzimidates with a general formula where the aromatic ring can be substituted with one or more alkyl groups.
For instance, a hypothetical patent claim might read:
"A compound of Formula I: [Image of a generic benzimidate structure with variable R groups on the benzene (B151609) ring] wherein R1 and R2 are independently selected from the group consisting of hydrogen, alkyl, haloalkyl, and alkoxy; and R3 is a C1-C6 alkyl group."
In this scenario, if R1 and R2 are both methyl groups at the 3 and 5 positions, and R3 is an ethyl group, the claim would cover this compound.
Furthermore, this compound could be claimed as a key intermediate in the synthesis of a patented final product. In such cases, the claims would be directed towards the process of making the final product, with the use of this compound being a critical and inventive step. The novelty and non-obviousness of the synthetic route would be the basis for patentability.
Given that the precursor, 3,5-dimethylbenzonitrile (B1329614), is a commercially available chemical, the patentability of its corresponding imidate would likely depend on the discovery of novel and unexpected properties or its utility in a new and inventive application.
Future Directions in Patentable Chemical Transformations
The future of patentable chemical transformations involving imidates, including this compound, is expected to be driven by the demand for novel molecules in life sciences and materials science, as well as the ongoing pursuit of more sustainable and efficient chemical processes.
One of the most promising areas for future patent activity lies in the use of imidates as building blocks for the synthesis of complex heterocyclic compounds. The development of novel cyclization reactions that utilize the unique reactivity of the imidate functional group to construct intricate molecular architectures is a key area of research. Patents in this space are likely to claim not only the novel compounds produced but also the synthetic methods themselves.
Another significant trend is the application of green chemistry principles to imidate synthesis and transformation. This includes the development of catalytic systems that operate under milder conditions, the use of renewable starting materials, and the design of processes that minimize waste. Patents protecting such "green" methodologies will be increasingly valuable as the chemical industry moves towards more sustainable practices.
The use of computational and data-driven approaches in chemical synthesis is also poised to impact the patent landscape. Machine learning algorithms and artificial intelligence could be employed to predict novel imidate-forming reactions or to design new imidate-based molecules with desired properties. Patents in this area may cover in silico design methods, novel catalytic systems discovered through high-throughput screening, and the resulting chemical entities.
Conclusions and Future Research Trajectories
Synthesis of Key Research Contributions Pertaining to Ethyl 3,5-dimethylbenzene-1-carboximidate
Research into the chemical family of carboximidates has established them as versatile and highly reactive intermediates in organic synthesis. rsc.org Although direct studies on this compound are not extensively documented in peer-reviewed literature, its fundamental properties and reactivity can be reliably inferred from the well-established chemistry of aromatic ethyl imidates.
The primary and most classical method for the synthesis of such compounds is the Pinner reaction. wikipedia.orgwikipedia.org This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol. wikipedia.orgorganic-chemistry.org For the target compound, this would involve the reaction of 3,5-dimethylbenzonitrile (B1329614) with anhydrous ethanol (B145695) in the presence of a strong acid, typically hydrogen chloride gas. nrochemistry.com The resulting product is an imino ester salt, known as a Pinner salt, which is the hydrochloride salt of the imidate. wikipedia.orgwikipedia.org Neutralization of this salt yields the free imidate, this compound.
The core of existing research on imidates focuses on their exceptional utility as building blocks for nitrogen-containing heterocycles (N-heterocycles). rsc.orgresearchgate.net The unique electronic nature of the imidate functional group, R-C(=NR')OR'', provides both electrophilic and nucleophilic centers, making it a powerful synthon. researchgate.net They are recognized as key precursors for synthesizing a wide array of heterocyclic systems, including oxazolines, imidazoles, and triazoles. rsc.orgresearchgate.net
The reactivity of the imidate functional group is characterized by its susceptibility to nucleophilic attack at the imino carbon. This leads to a range of synthetically valuable transformations:
Hydrolysis: In the presence of water, particularly under acidic conditions, imidates hydrolyze to form the corresponding ester (in this case, ethyl 3,5-dimethylbenzoate) and ammonia (B1221849). wikipedia.orgchemguide.co.uk
Aminolysis: Reaction with ammonia or amines yields amidines, which are important structural motifs in medicinal chemistry. wikipedia.orgnrochemistry.com
Cyclization Reactions: Imidates are frequently employed in cyclization reactions with bifunctional nucleophiles to construct various heterocyclic rings. researchgate.netresearchgate.net
These foundational principles form the basis of our understanding and provide a predictive framework for the reactivity of this compound.
Identification of Unexplored Reactivity and Synthetic Frontiers
The scarcity of dedicated research on this compound means that its specific reactivity and synthetic potential are largely unexplored. Future research should focus on leveraging its unique sterically hindered aromatic framework to develop novel synthetic methodologies.
Table 1: Potential Reactions of this compound
| Reaction Type | Reagent(s) | Expected Product Class |
|---|---|---|
| Hydrolysis | H₂O, H⁺ catalyst | Ester |
| Aminolysis | R-NH₂ | Amidine |
| Alcoholysis | R'-OH, H⁺ catalyst | Orthoester |
| Cycloaddition | Hydrazine (H₂NNH₂) | Triazole derivative |
| Cycloaddition | Hydroxylamine (B1172632) (NH₂OH) | Oxadiazole derivative |
One significant frontier is its application in transition-metal-catalyzed reactions. The imidate nitrogen can act as a directing group for C-H activation on the dimethylbenzene ring, potentially enabling the synthesis of novel polysubstituted aromatic compounds. Furthermore, its use in [3+2] cycloaddition reactions with various dipolarophiles could lead to complex heterocyclic structures that are otherwise difficult to access. beilstein-journals.org
The development of asymmetric transformations using this compound as a prochiral substrate is another promising area. Chiral catalysts could be employed to achieve enantioselective additions to the C=N bond, yielding chiral amines or other valuable building blocks after further transformation.
Finally, exploring its reactivity under radical-mediated conditions could unlock new pathways. Imidates can generate nitrogen radicals under specific conditions, which could participate in intramolecular cyclizations or intermolecular additions, expanding the synthetic utility of this compound. researchgate.netresearchgate.net
Interdisciplinary Research Opportunities in Chemical Science
The potential applications of this compound and its derivatives extend beyond traditional organic synthesis, offering opportunities for interdisciplinary collaboration.
Medicinal Chemistry: As a versatile precursor to N-heterocycles and amidines, this compound is a valuable starting point for the synthesis of new molecular scaffolds for drug discovery. rroij.com The 3,5-dimethylphenyl group can serve as a key structural element, and its derivatives could be screened for various biological activities.
Materials Science: The rigid aromatic structure of the molecule makes it a candidate for incorporation into novel polymers or functional materials. Derivatives could be designed as monomers for polymerization, potentially leading to materials with unique thermal or photophysical properties. The imidate functionality itself can be used to modify material surfaces or to cross-link polymer chains.
Computational Chemistry: Due to the lack of experimental data, computational studies are crucial for predicting the reactivity and properties of this compound. nih.govrsc.org Density Functional Theory (DFT) calculations can elucidate reaction mechanisms, predict spectroscopic properties, and guide experimental design. Such studies can help prioritize synthetic targets and identify the most promising avenues for future laboratory research, saving significant time and resources.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3,5-dimethylbenzonitrile |
| Ethyl 3,5-dimethylbenzoate |
| Ethanol |
| Ammonia |
| Hydrazine |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 3,5-dimethylbenzene-1-carboximidate, and how can reaction purity be optimized?
- Methodology : Use a two-step protocol involving nitrile intermediate formation followed by imidate esterification. Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to track intermediates and byproducts. Optimize solvent polarity (e.g., dichloromethane vs. THF) to minimize side reactions like hydrolysis .
- Data Validation : Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with PubChem entries for analogous benzimidate derivatives to resolve ambiguities in peak assignments .
Q. How can crystallographic data for this compound be obtained and refined?
- Experimental Design : Grow single crystals via slow evaporation in a 1:1 ethanol/ethyl acetate mixture. Collect diffraction data using a Bruker D8 Venture system (Mo Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL-2018, applying anisotropic displacement parameters for non-hydrogen atoms. Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis for packing interactions .
Q. What stability considerations are critical for storing this compound under laboratory conditions?
- Methodology : Conduct accelerated degradation studies under varying humidity (40–80% RH) and temperature (4°C to 40°C). Analyze stability via FT-IR and TGA to detect hydrolysis or thermal decomposition. Store in amber vials under inert gas (argon) with molecular sieves to suppress moisture-induced degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental vs. theoretical electronic properties?
- Approach : Perform density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level to model molecular electrostatic potential (MEP) and frontier orbitals. Compare computed dipole moments and HOMO-LUMO gaps with experimental dielectric constant measurements. Use Gaussian 16 or ORCA software suites for reproducibility .
- Data Contradiction Analysis : If experimental UV-Vis spectra deviate from TD-DFT predictions (>10 nm shift), re-evaluate solvent effects (PCM vs. SMD models) or consider alternative functionals like ωB97X-D for better charge-transfer accuracy .
Q. What strategies validate the compound’s bioactivity in enzyme inhibition assays when conflicting IC₅₀ values arise?
- Experimental Design : Perform dose-response curves in triplicate using a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) to assay target enzymes (e.g., proteases). Normalize data against positive/negative controls to minimize plate-reader variability. Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.
- Conflict Resolution : If IC₅₀ varies across studies (±20%), assess assay conditions (pH, ionic strength) or confirm competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
Q. How can reaction mechanisms involving this compound be elucidated using kinetic isotope effects (KIE)?
- Methodology : Synthesize deuterated analogs (e.g., CD₃-substituted methyl groups) and compare reaction rates under identical conditions. Measure KIE (k_H/k_D > 1) to identify rate-determining steps (e.g., proton transfer vs. nucleophilic attack). Pair with Eyring plot analysis to determine activation parameters (ΔH‡, ΔS‡) .
Data Presentation and Validation Standards
- Tables : Include error margins (e.g., ±SEM) and statistical significance (p-values) for biological assays. For crystallographic data, report CCDC deposition numbers and refinement residuals (R1/wR2) .
- Figures : Use OriginLab or PyMOL for 3D molecular visualizations. Highlight hydrogen bonds or π-π interactions in crystal packing diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
